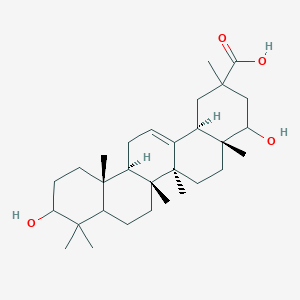

3,22-Dihydroxyolean-12-en-29-oic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,22-Dihydroxyolean-12-en-29-oic acid, also known as DHOA, is a naturally occurring triterpenoid found in the bark of certain tropical trees. It is a key intermediate in the biosynthesis of oleanane-type triterpenes, which are important for many biological activities. DHOA has been found to exhibit anti-inflammatory, anti-cancer, anti-oxidative, anti-microbial, and anti-fungal activities.

科学研究应用

植物化学研究:一项研究从印度栝楼根部鉴定出类似化合物,如3β,21β-二羟基齐墩果-12-烯-28-酸,对某些癌细胞系表现出细胞毒活性,表明在癌症研究和治疗中具有潜在应用(Ala Ud Din et al., 2013)。

抗炎特性:对翅果卫矛叶和枝进行的研究分离出化合物,如3β,22α-二羟基齐墩果-12-烯-29-酸,并在巨噬细胞中展示了抗炎活性(Jeong et al., 2014)。

细胞毒活性:对白背藤进行的研究发现三萜类化合物,包括(3β,22α)-3,22-二羟基齐墩果-12-烯-29-酸,对人宫颈鳞状细胞癌细胞表现出中等细胞毒性(Wang et al., 2005)。

ACAT抑制特性:对罗氏枫进行的研究分离出新的三萜类化合物,包括一种类似于3,22-二羟基齐墩果-12-烯-29-酸的化合物,显著抑制了ACAT活性,这是胆固醇代谢中相关的酶(Han et al., 2002)。

癌症化学预防活性:从夏威夷桃金娘中分离出的化合物,与3,22-二羟基齐墩果-12-烯-29-酸结构相关,显示出在癌症化学预防实验系统中显著的抑制活性(Gu et al., 2001)。

诱导凋亡特性:从华东绢花中分离出一种细胞毒性和诱导凋亡的齐墩果-12-烯三萜类化合物,与3,22-二羟基齐墩果-12-烯-29-酸结构相似,显示出在癌症治疗中的潜力(Sun & Pan, 2004)。

抗微生物活性:对鲜霉进行生物转化的研究产生了齐墩果酸衍生物,展示了对口腔病原体的显著抗微生物活性,暗示在口腔健康中的潜在应用(Capel et al., 2011)。

癌症治疗潜力:对齐墩果酸进行的研究,这是与3,22-二羟基齐墩果-12-烯-29-酸相关的化合物及其衍生物,显示出它们在肿瘤细胞中调节多条信号通路的潜力,表明它们在癌症治疗中的潜力(Shanmugam et al., 2014)。

对破骨细胞生成的影响:一项研究调查了齐墩果-12-烯-27-酸衍生物对破骨细胞生成的影响,为治疗骨溶解性骨疾病的潜在应用提供了见解(Seo et al., 2020)。

抗结核活性:从螺旋花中分离出的三萜类化合物,包括与3,22-二羟基齐墩果-12-烯-29-酸类似的化合物,显示出抗结核活性,暗示在治疗结核病中的潜在应用(Wächter et al., 2001)。

作用机制

Biochemical Pathways

The compound is known to have antiproliferative activity for certain cell lines , suggesting it may influence pathways related to cell growth and division.

Result of Action

The compound is known to have antiproliferative activity for certain cell lines , suggesting it may inhibit cell growth and division.

生化分析

Biochemical Properties

3,22-Dihydroxyolean-12-en-29-oic acid plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the proliferation of cancer cells by interacting with specific enzymes and proteins involved in cell cycle regulation. For instance, it exhibits inhibitory effects on HeLa, PC-3, and HCCLM3 cells with IC50 values of 32.64 µM, 9.09 µM, and 6.9 µM, respectively . The interactions between this compound and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition and disruption of cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by affecting pathways such as the PI3K/Akt and MAPK/ERK pathways . Additionally, it alters the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced tumor growth and enhanced cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . By inhibiting these enzymes, this compound prevents cancer cell invasion and metastasis. Furthermore, it modulates the expression of pro-apoptotic and anti-apoptotic genes, thereby promoting apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under specific conditions, but its degradation can occur under certain environmental factors. Long-term studies have shown that this compound maintains its biological activity for extended periods, but its efficacy may decrease over time due to degradation . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant anticancer activity without causing severe toxicity . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, and exceeding this threshold can lead to adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound are further processed and excreted through the kidneys. The interaction with these metabolic enzymes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The transport and distribution of this compound are influenced by its chemical properties, including its solubility and affinity for binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential and activating caspases. The precise localization within the cell determines the specific pathways and processes that this compound can influence.

属性

IUPAC Name |

(4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22?,23?,26?,27-,28+,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBGJQZJEYVBJZ-YUBSFGCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5O)(C)C(=O)O)C)C)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What other compounds were found alongside 3,22-dihydroxyolean-12-en-29-oic acid in the Celastrus hypoleucus plant, and were any of them structurally related?

A1: The study isolated several compounds from Celastrus hypoleucus, including two new triterpenoids: (3β)-olean-12-ene-3,23-diol and (6α)-6-hydroxyolean-12-en-3-one. Interestingly, along with these new compounds, the research also identified This compound, β-amyrin, and β-amyrin palmitate. The presence of these structurally similar triterpenoids suggests a potential biosynthetic relationship within the plant. []

Q2: The research paper focuses on two novel compounds. Did it investigate any biological activity for this compound?

A2: While the paper primarily focuses on the isolation and characterization of two novel triterpenoids, it doesn't delve into the biological activity of this compound. [] Further research would be required to explore its potential bioactivities and applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。